N,N'-Dimethyl-N-1,2,3-thiadiazol-5-ylurea
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Overview
Description
N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea is a compound known for its significant role in plant tissue culture and agriculture. It was first reported to have cytokinin activity in 1982 and has since been used successfully to induce adventitious shoot formation and promote axillary shoot proliferation . This compound is particularly effective with recalcitrant woody species and is widely used in micropropagation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea typically involves the reaction of appropriate thiadiazole derivatives with urea under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole-5-ylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a crucial role in plant tissue culture, promoting shoot regeneration and proliferation.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in agriculture as a plant growth regulator and defoliant.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea involves its interaction with cytokinin receptors in plants. It mimics the action of natural cytokinins, promoting cell division and shoot formation. The compound affects endogenous cytokinin and auxin production, influencing morphogenetic recognition of cells and tissues . It down-regulates various genes related to auxin regulation and transport, as well as cytokinin response .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea: Another thiadiazole derivative with similar cytokinin activity.
N,N’-Diphenyl-N-1,2,3-thiadiazol-5-ylurea: Known for its use in plant tissue culture and agriculture.
Uniqueness
N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea is unique due to its high efficiency in promoting shoot regeneration and its broad range of applications in various fields. Its ability to induce adventitious shoot formation in recalcitrant woody species sets it apart from other similar compounds .
Properties
CAS No. |
61432-82-4 |
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Molecular Formula |
C5H8N4OS |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
1,3-dimethyl-1-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C5H8N4OS/c1-6-5(10)9(2)4-3-7-8-11-4/h3H,1-2H3,(H,6,10) |
InChI Key |
NRTHZPSKHFIKPH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=CN=NS1 |
Origin of Product |
United States |
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